1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
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Overview
Description
Benzo[d]thiazol-2-yl and pyridin-2-ylmethyl are common moieties in medicinal chemistry, often found in compounds with various biological activities . They are part of a larger group of heterocyclic compounds, which are widely used in drug design due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds, the benzo[d]thiazol-2-yl and pyridin-2-ylmethyl moieties would be expected to contribute significantly to the overall structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. Typically, these reactions are used to modify the structure of the compound to enhance its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can greatly influence its suitability as a drug. These properties can be predicted using various computational methods .Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds derived from benzothiazoles and pyridine derivatives, demonstrating the versatility of these frameworks in producing new chemical entities with potential biological activities. For instance, the synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide compounds has been reported, showing significant cyclooxygenase inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
New pyridine derivatives have been synthesized, demonstrating variable and modest antimicrobial activity against different strains of bacteria and fungi. This highlights the potential application of related chemical structures in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Cytotoxicity and Anticancer Activity
Synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest the potential of similar structures for anticancer applications (Hassan, Hafez, & Osman, 2014).
Novel Synthesis Methods
Innovative methods for synthesizing thiopeptide antibiotics, such as amythiamicin D, have been explored, utilizing a biosynthesis-inspired hetero-Diels-Alder route. This underscores the importance of these compounds in addressing antibiotic resistance and developing new therapeutic agents (Hughes, Thompson, Alcaraz, & Moody, 2005).
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the activation of various NAD±dependent processes, which can have therapeutic benefits in the treatment of a diverse array of diseases .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a crucial cofactor in various metabolic reactions. This can have downstream effects on processes such as energy metabolism, DNA repair, and cell survival.
Pharmacokinetics
It’s known that the compound’s activity is accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have favorable pharmacokinetic properties, including good metabolic stability and potentially low drug-drug interaction potential.
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ levels. This can have various molecular and cellular effects, depending on the specific cellular context. For example, it could enhance energy metabolism in cells, promote DNA repair mechanisms, or influence cell survival and aging processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent effects can affect excited-state hydrogen bonds and proton transfers . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-14-5-6-16-15(8-14)21-18(25-16)22-10-12(11-22)17(23)20-9-13-4-2-3-7-19-13/h2-8,12H,9-11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGLCXDTZIVHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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